molecular formula C10H10N2OS B2965231 3-((5-Methylthiazol-2-yl)amino)phenol CAS No. 1216006-75-5

3-((5-Methylthiazol-2-yl)amino)phenol

Cat. No.: B2965231
CAS No.: 1216006-75-5
M. Wt: 206.26
InChI Key: CNBIXXQQXGANHS-UHFFFAOYSA-N
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Description

3-((5-Methylthiazol-2-yl)amino)phenol is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Methylthiazol-2-yl)amino)phenol typically involves the reaction of 5-methylthiazole-2-amine with a phenolic compound under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((5-Methylthiazol-2-yl)amino)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenolic group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under conditions such as reflux in organic solvents.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazole and phenol derivatives.

Scientific Research Applications

3-((5-Methylthiazol-2-yl)amino)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-((5-Methylthiazol-2-yl)amino)phenol involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to the modulation of biochemical pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of microbial cell membranes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methylthiazole: Shares the thiazole ring structure but lacks the phenolic group.

    5-Methylthiazole-2-carboxylic acid: Contains a carboxylic acid group instead of the amino and phenolic groups.

    4-Methylthiazole: Similar thiazole ring but with different substituents.

Uniqueness

3-((5-Methylthiazol-2-yl)amino)phenol is unique due to the presence of both the thiazole ring and the phenolic group, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a variety of chemical reactions and exhibit a broad spectrum of biological activities.

Properties

IUPAC Name

3-[(5-methyl-1,3-thiazol-2-yl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-7-6-11-10(14-7)12-8-3-2-4-9(13)5-8/h2-6,13H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBIXXQQXGANHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216006-75-5
Record name 3-((5-methylthiazol-2-yl)amino)phenol
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